Phosphoramidic acid, phenyl-, dibutyl ester

Description

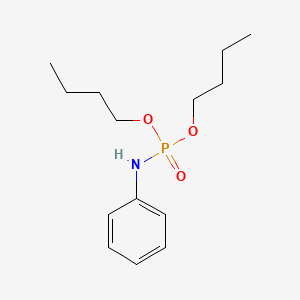

Phosphoramidic acid, phenyl-, dibutyl ester (CAS: Not explicitly provided in evidence; structurally inferred) is an organophosphorus compound characterized by a central phosphorus atom bonded to a phenyl group, a dibutyl ester group, and an amino group. Its molecular formula is C₁₄H₂₄NO₃P (inferred from for a diisobutyl analogue), with a molecular weight of approximately 285.3 g/mol. This compound belongs to the phosphoramidate class, known for their applications in agrochemicals, pharmaceuticals, and as intermediates in asymmetric synthesis .

Key structural features include:

- Dibutyl ester groups: Influence lipophilicity and hydrolytic stability.

- Amino group: Participates in hydrogen bonding and acid-base chemistry.

Properties

CAS No. |

13024-84-5 |

|---|---|

Molecular Formula |

C14H24NO3P |

Molecular Weight |

285.32 g/mol |

IUPAC Name |

N-dibutoxyphosphorylaniline |

InChI |

InChI=1S/C14H24NO3P/c1-3-5-12-17-19(16,18-13-6-4-2)15-14-10-8-7-9-11-14/h7-11H,3-6,12-13H2,1-2H3,(H,15,16) |

InChI Key |

IORDJEXCQVLCGQ-UHFFFAOYSA-N |

Canonical SMILES |

CCCCOP(=O)(NC1=CC=CC=C1)OCCCC |

Origin of Product |

United States |

Preparation Methods

Method Based on Phosphorus Oxychloride and Phenol Reaction Followed by Butanol Esterification

One of the most detailed and industrially relevant methods is described in patent US4034023A, which outlines the preparation of mixed phosphate esters including dibutyl phenyl phosphate, a closely related compound to phosphoramidic acid, phenyl-, dibutyl ester. Although this patent focuses on phosphate esters, the methodology provides critical insight into the preparation of phenyl phosphoramidic esters by controlling molar ratios, reaction temperatures, and purification steps.

Synthesis via Phenyl Phosphonyl Chloride and Amine Derivatives

Another synthetic approach involves the reaction of phenyl phosphonyl chloride with dibutyl amine or related amines to form phosphoramidic acid esters. While specific examples for this compound are scarce, analogous procedures for phenyl phosphonic acid derivatives have been reported.

For instance, a method for preparing phenyl phosphonic acid derivatives involves:

- Reacting phenyl phosphonyl chloride with amines under anhydrous and inert atmosphere conditions.

- Employing solvents such as toluene and bases like triethylamine to capture generated HCl.

- Heating under reflux for extended periods (e.g., 24 hours) to ensure complete conversion.

- Purification by column chromatography and solvent removal.

This method, while described for phenyl phosphonic acid crystals, suggests that careful control of reaction conditions can yield phosphoramidic esters with high purity and yield. The reaction mechanism involves nucleophilic substitution of the chloride by the amine, forming the phosphoramidic acid ester bond.

Comparative Table of Preparation Methods

| Preparation Method | Starting Materials | Reaction Conditions | Purification | Yield & Notes |

|---|---|---|---|---|

| Phosphorus oxychloride + phenol + butanol (Patent US4034023A) | Phosphorus oxychloride, phenol, n-butanol | 40-100°C for phenol reaction; <35°C for butanol esterification; atmospheric pressure | Caustic washing, distillation, vacuum drying | Produces mixed phosphate esters including dibutyl phenyl phosphate; adaptable for phosphoramidic esters |

| Phenyl phosphonyl chloride + amine (Literature method) | Phenyl phosphonyl chloride, dibutyl amine, triethylamine, toluene | Reflux 24h under inert atmosphere | Column chromatography, solvent removal | Yields phosphoramidic acid derivatives; requires anhydrous conditions |

3 Research Results and Data

Reaction Monitoring and Purity Control

- The reaction of phosphorus oxychloride with phenol must be controlled to achieve less than 1% residual phenol, ensuring the desired ester composition.

- Removal of hydrogen chloride gas during the reaction is critical to drive the reaction forward and avoid side products.

- Purification by caustic washing (pH >10.5) effectively removes acidic impurities and unreacted alcohol.

- Vacuum drying at 50-150°C under reduced pressure (5-100 mm Hg) yields a stable, pure product.

Spectroscopic Data (From Related Phenyl Phosphonic Acid Derivatives)

- ^1H NMR (500 MHz, CDCl3): aromatic protons at δ 7.33–7.43 ppm (multiplet, 5H)

- ^13C NMR: aromatic carbons at δ 128.6, 129.6, 131.5, 135.0 ppm

- High-resolution mass spectrometry (HRMS) confirms molecular ion peaks consistent with phosphoramidic acid esters.

4 Summary

This compound can be prepared by:

- Reacting phosphorus oxychloride with phenol under controlled molar ratios and temperature to form chloridate intermediates.

- Subsequent esterification with dibutyl amine or n-butanol under mild temperatures to yield the desired ester.

- Purification through caustic washing, distillation, and vacuum drying to remove impurities and unreacted reagents.

These methods, derived from patent and literature sources, provide robust and scalable routes for synthesizing this compound with high purity and yield. The key to successful preparation lies in precise control of reaction stoichiometry, temperature, and purification steps.

Chemical Reactions Analysis

Hydrolysis Reactions

Hydrolysis is a primary degradation pathway for phosphoramidic acid derivatives, influenced by pH and temperature.

Acid-Catalyzed Hydrolysis

In acidic conditions (pH < 3), the reaction proceeds via an AAC2 mechanism (acid-catalyzed, acyl-oxygen fission, bimolecular). Protonation of the phosphoryl oxygen destabilizes the P–N bond, facilitating nucleophilic attack by water. This results in cleavage of the P–N bond, yielding phenylphosphoramidic acid and butanol .

Key Data:

Base-Catalyzed Hydrolysis

Under alkaline conditions (pH > 10), the dianion form (PO₂⁻⁻) resists hydrolysis due to strong dn-Pπ conjugation, which hinders nucleophilic attack . Minor decomposition may occur via BP2 mechanisms (base-catalyzed, phosphoryl-oxygen fission, bimolecular), producing inorganic phosphate and phenylbutylamine .

Key Data:

-

Hydrolysis rates plateau at pH 3.5–6.5, with negligible degradation above pH 10 .

-

Activation energy for alkaline hydrolysis is higher than for acid-catalyzed pathways .

Thermal Decomposition

At elevated temperatures (>150°C), thermal degradation releases phosphoric acid , phenol , and butene as primary products. Exothermic side reactions with residual moisture can generate toxic fumes (e.g., phosphorus oxides) .

Key Observations:

Reactivity with Nucleophiles

Phosphoramidic acid esters undergo nucleophilic substitution at the phosphorus atom. For example:

-

Alcoholysis : Reaction with methanol in acidic media yields methyl esters via transesterification .

-

Aminolysis : Primary amines displace the butyl groups, forming mixed phosphoramidates .

Mechanistic Insight:

-

Substitution follows a trigonal bipyramidal transition state , with pseudorotation enabling bond reorganization .

-

Steric hindrance from phenyl and butyl groups reduces reaction rates compared to aliphatic phosphoramidates .

Oxidation and Redox Reactions

-

Oxidation : Strong oxidizers (e.g., KMnO₄) cleave the P–N bond, producing phosphate derivatives and nitrobenzene .

-

Reduction : Catalytic hydrogenation (e.g., H₂/Pd) reduces the phosphoryl group to PH₃, though this pathway is less common .

Comparative Stability Table

Scientific Research Applications

Industrial Applications

1. Solvent in Industrial Processes

Dibutyl N-phenylphosphoramidate is utilized as a solvent in several industrial applications. Its properties allow it to dissolve a wide range of organic compounds, making it valuable in chemical synthesis processes where solubility is crucial .

2. Plasticizers

The compound serves as a plasticizer in the production of flexible polymeric compositions. It enhances the flexibility and durability of plastics, making it beneficial in the manufacturing of various consumer products .

3. Catalysis

Research indicates that phosphorus-based compounds, including phosphoramidic acid derivatives, play significant roles in catalysis. They are involved in facilitating reactions that are essential for synthesizing complex organic molecules. The unique properties of these compounds allow for improved reaction rates and selectivity .

Biological Applications

1. Pesticidal Activity

Studies have shown that certain derivatives of phosphoramidic acid exhibit pesticidal properties. The hydrazides derived from phosphorothioic acid esters have been noted for their effectiveness as insecticides and fungicides, suggesting potential applications in agriculture .

2. Antitumor Activity

Research into phosphorus acid hydrazides has revealed promising antitumor activities. Some compounds within this class demonstrate selective cytotoxic effects against cancer cells, indicating that phosphoramidic acid derivatives could be explored further for therapeutic uses in oncology .

Case Study 1: Use as a Plasticizer

In a study examining the effectiveness of dibutyl N-phenylphosphoramidate as a plasticizer, researchers found that incorporating this compound into polyvinyl chloride (PVC) formulations significantly improved flexibility and thermal stability compared to traditional plasticizers. The results indicated enhanced performance in applications such as flooring and automotive parts.

Case Study 2: Pesticidal Efficacy

A series of field trials conducted on crops treated with phosphoramidic acid derivatives demonstrated significant reductions in pest populations compared to untreated controls. The efficacy was attributed to the compound's ability to disrupt the metabolic processes of target pests while being safe for beneficial insects.

Data Tables

| Application Area | Specific Use | Benefits |

|---|---|---|

| Industrial Processes | Solvent | High solubility for organic compounds |

| Plastics Manufacturing | Plasticizer | Improved flexibility and durability |

| Agriculture | Pesticide | Effective against pests with low toxicity |

| Pharmaceuticals | Antitumor agent | Selective cytotoxicity against cancer cells |

Mechanism of Action

The mechanism of action of N-dibutoxyphosphorylaniline involves its ability to form stable complexes with various molecules. The phosphoryl group can interact with nucleophiles, such as amines and alcohols, forming stable phosphoramidate or phosphate esters. These interactions are crucial for its applications in modifying biomolecules and drug delivery.

Comparison with Similar Compounds

Phosphoramidic Acid, Phenyl-, Diethyl Ester (CAS 1445-38-1)

- Molecular Formula: C₁₀H₁₆NO₃P; Molecular Weight: 229.21 g/mol .

- Key Differences :

Phosphoramidic Acid, 4-tert-Butyl-2-chlorophenyl Methyl Ester (Crufomate)

- Structure : Features a bulky tert-butyl and chloro-substituted phenyl group.

- Applications : Anthelmintic and insecticidal activity due to enhanced electrophilicity at phosphorus .

- Comparative Reactivity : The chloro and tert-butyl groups increase steric hindrance, reducing nucleophilic attack rates compared to the unsubstituted phenyl-dibutyl ester .

Phosphoramidic Acid, Ethyl p-Nitro Phenyl Diester

- Structure : Contains a nitro group (electron-withdrawing) on the phenyl ring.

- Reactivity : The nitro group enhances electrophilicity at phosphorus, increasing reactivity toward nucleophiles (e.g., acetylcholinesterase inhibition). This contrasts with the phenyl-dibutyl ester, where electron-donating alkyl groups may reduce such activity .

Phthalic Acid Dibutyl Ester (Dibutyl Phthalate, DBP)

- Structure: Aromatic dicarboxylate ester (non-phosphorus).

- Applications : Plasticizer, antimicrobial agent .

- Key Contrasts :

- Thermal Stability : DBP decomposes at 160–250°C, releasing volatile organic compounds, whereas phosphoramidates generally exhibit higher thermal stability due to P–N bond strength .

- Biological Activity : DBP acts as an endocrine disruptor, while phosphoramidates often target enzymes (e.g., acetylcholinesterase) .

Data Table: Comparative Properties of Selected Compounds

Q & A

Q. What methodologies enable the exploration of structure-activity relationships (SAR) for analogs of this compound in enzyme inhibition?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.